tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate: is an organic compound with the molecular formula C9H18N2O3. It is a white solid that is often used as a building block in organic synthesis. The compound features a tert-butyl carbamate group attached to a 3-hydroxyazetidine moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxyazetidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions (room temperature).
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and basic conditions (e.g., sodium hydride, potassium carbonate).
Major Products:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Reduction: Amines, alcohols.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable carbamate bonds makes it a valuable tool in the design of enzyme inhibitors and probes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases. Its structural features enable the design of molecules with improved pharmacokinetic properties.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects. The azetidine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
- tert-Butyl N-[(3-hydroxyazetidin-3-yl)ethyl]carbamate
- tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
Comparison:
- tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]-N-methylcarbamate is unique due to the presence of both a methyl group and a hydroxyazetidine moiety, which can enhance its reactivity and binding properties.
- tert-Butyl N-[(3-hydroxyazetidin-3-yl)ethyl]carbamate lacks the methyl group, which may affect its steric and electronic properties.
- tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate contains an ethynyl group, which introduces additional reactivity and potential for further functionalization.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1781708-56-2 |
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Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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